4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride
Description
Properties
IUPAC Name |
4-(2-piperidin-1-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.ClH/c15-12-4-6-13(7-5-12)16-11-10-14-8-2-1-3-9-14;/h4-7,15H,1-3,8-11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHCCKUGRJYATP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride typically involves:
- Functionalization of a phenol derivative to introduce a 2-(piperidin-1-yl)ethoxy substituent.
- Subsequent conversion to the hydrochloride salt form.
The key intermediate is often a phenol bearing a 2-(piperidin-1-yl)ethoxy side chain, which can be prepared via nucleophilic substitution or alkylation reactions using appropriate haloalkylpiperidine derivatives.
Detailed Preparation Route from Patent Literature
A detailed synthetic route is described in a patent related to raloxifene hydrochloride, which shares the intermediate 4-[2-(piperidin-1-yl)ethoxy]phenol moiety. The process involves multiple steps, summarized below:
| Step | Description | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1 | Preparation of 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-benzylsulfanyl-4-methoxyphenyl) ethanone (Intermediate) | Reaction in acetonitrile with periodic acid and ferric chloride at 25 °C for 6 h, then reaction with trifluoromethanesulfonic acid at 70 °C for 6 h | 86 | 97.8 |
| 2 | Conversion to 1-{4-[2-(piperidin-1-yl)ethoxy]phenyl}-2-(2-mercapto-4-methoxyphenyl) ethanone | Reaction in trifluoroacetic acid at 60-80 °C for 6-12 h | 90-95 | 98.2-98.5 |
| 3 | Preparation of raloxifene hydrochloride precursor via acylation | Reaction with 4-methoxybenzoyl chloride in chloroform/pyridine at 60 °C for 8 h | 80 | 98.5 |
| 4 | Final conversion to raloxifene hydrochloride | Reaction with ethanethiol, tetrahydrofuran, and hydrochloric acid at 30-34 °C for 2 h, followed by recrystallization | 91 | 99.2 |
This route highlights the key intermediate 4-[2-(piperidin-1-yl)ethoxy]phenol moiety as part of a larger molecule, prepared through controlled oxidation, substitution, and acid treatment steps.
Alkylation Method Using 1-(2-Chloroethyl)piperidine
Another common method involves the alkylation of a phenol compound with 1-(2-chloroethyl)piperidine under basic conditions:
- Reagents: Phenol derivative, 1-(2-chloroethyl)piperidine, potassium carbonate, catalytic potassium iodide.
- Solvent: Acetonitrile.
- Conditions: Reflux for 6–8 hours.
- Workup: Filtration, extraction with dichloromethane, drying, and chromatography purification.
- Yield: Approximately 82%.
- Product: 2-Phenyl-6-(2-(piperidin-1-yl)ethoxy)pyridazin-3(2H)-one, a related compound with the piperidin-1-yl ethoxy substituent.
This method is efficient for introducing the piperidinyl ethoxy group via nucleophilic substitution on a chloroethyl intermediate.
Notes on Reaction Conditions and Purification
- Use of anhydrous conditions and dry solvents (e.g., acetonitrile, chloroform) is critical to avoid side reactions.
- Temperature control (ranging from 25 °C to 80 °C depending on the step) ensures optimal reaction rates without decomposition.
- Recrystallization from ethyl acetate-petroleum ether mixtures is commonly employed to achieve high purity (above 98%).
- Use of trifluoroacetic acid or trifluoromethanesulfonic acid facilitates specific transformations such as deprotection or substitution.
- Yields typically range from 80% to 95% for key steps, indicating efficient synthetic protocols.
Data Summary Table
| Step | Intermediate/Product | Key Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|---|
| 1 | Benzylsulfanyl ethanone intermediate | Periodic acid, FeCl3, trifluoromethanesulfonic acid | Acetonitrile | 25-70 °C | 6 h | 86 | 97.8 | Oxidation and substitution |
| 2 | Mercapto ethanone intermediate | Trifluoroacetic acid | Trifluoroacetic acid | 60-80 °C | 6-12 h | 90-95 | 98.2-98.5 | Deprotection step |
| 3 | Raloxifene hydrochloride precursor | 4-Methoxybenzoyl chloride, pyridine | Chloroform | 60 °C | 8 h | 80 | 98.5 | Acylation |
| 4 | Final hydrochloride salt | Ethanethiol, HCl, THF | Chloroform, THF | 30-34 °C | 2 h | 91 | 99.2 | Salt formation and purification |
| 5 | Alkylation for piperidin-1-yl ethoxy phenol | 1-(2-chloroethyl)piperidine, K2CO3, KI | Acetonitrile | Reflux | 6-8 h | ~82 | Not specified | Nucleophilic substitution |
Research Findings and Considerations
- The use of piperidine derivatives in alkylation reactions is well-established for introducing the piperidin-1-yl ethoxy moiety.
- Acid-mediated transformations using trifluoroacetic acid or trifluoromethanesulfonic acid are critical for converting protective groups and enabling subsequent functionalizations.
- The formation of the hydrochloride salt enhances the compound's stability and facilitates isolation as a crystalline solid.
- Reaction monitoring by TLC and purification by chromatography and recrystallization ensure high purity and reproducibility.
- The synthetic routes described are scalable and suitable for industrial production, as evidenced by the yields and purity data.
Chemical Reactions Analysis
Types of Reactions: 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The ethoxy and piperidin-1-yl groups can undergo substitution reactions with different nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium azide, iodide, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized phenols.
Reduction Products: Alcohols, amines, and other reduced derivatives.
Substitution Products: Azides, iodides, and thioethers.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Discovery and Development
- Lead Compound : 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride serves as a lead compound in the development of new pharmaceuticals. Its ability to modulate biological pathways makes it a candidate for further optimization to enhance efficacy and reduce side effects.
- Therapeutic Potential : Research indicates that this compound may have applications in treating mood disorders and diseases associated with oxidative stress due to its unique pharmacological profile.
2. Biological Activity
- Antidepressant Effects : The compound has shown potential antidepressant activity, which is crucial in developing treatments for depression and related disorders.
- Neuroprotective Properties : Studies suggest that derivatives of this compound may exhibit neuroprotective effects, making them candidates for treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound can be achieved through various chemical reactions that allow the formation of derivatives with enhanced properties. For instance:
- Modification of the Piperidine Ring : Altering the substituents on the piperidine ring can lead to compounds with different pharmacological profiles, potentially increasing their therapeutic effectiveness.
- Ethoxy Group Variations : Changing the ethoxy group can affect the compound's solubility and bioavailability, which are critical factors in drug formulation.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism by which 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The phenol group can act as a hydrogen bond donor or acceptor, while the piperidin-1-yl group can interact with various enzymes and receptors. The exact mechanism may vary depending on the specific application and biological system.
Comparison with Similar Compounds
Structural and Functional Overview
The ethoxy-piperidine-phenol scaffold is shared among several pharmacologically active compounds and intermediates. Key structural variations include substitutions on the aromatic ring, modifications to the piperidine group, and alterations in the core framework (e.g., benzothiophene vs. benzopyran). Below is a comparative analysis of structurally related compounds:
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Pharmacological Activity | Key Structural Features |
|---|---|---|---|---|
| 4-[2-(Piperidin-1-yl)ethoxy]phenol HCl | C₁₃H₂₀ClNO₃ | 273.45 | Component of SERMs | Phenol, ethoxy-piperidine, hydrochloride salt |
| Raloxifene Hydrochloride | C₂₈H₂₈ClNO₄S | 509.5 | SERM (osteoporosis, breast cancer) | Benzothiophene core, includes target compound |
| 4-(2-(Piperidin-1-yl)ethoxy)benzenamine HCl | C₁₃H₂₀ClN₂O | 263.77 | Industrial intermediate | Benzenamine, ethoxy-piperidine |
| Acolbifene Hydrochloride | C₂₈H₂₈ClNO₃ | 474.0 | SERM (breast cancer) | Benzopyran core, ethoxy-piperidine |
| 4-(Diphenylmethoxy)piperidine HCl | C₁₈H₂₁ClNO | 303.83 | Not specified | Diphenylmethoxy, piperidine |
Pharmacological Activity
- Raloxifene Hydrochloride: Binds to estrogen receptors, reducing bone resorption and breast cancer risk. The ethoxy-piperidine-phenol group enhances receptor affinity and tissue selectivity .
- Acolbifene Hydrochloride : Shares the ethoxy-piperidine group but features a benzopyran core, improving metabolic stability and potency against breast cancer .
- 4-(2-(Piperidin-1-yl)ethoxy)benzenamine HCl: Lacks the phenol group, rendering it pharmacologically inert; used as a synthetic intermediate .
Stability and Degradation
- Oxidative Degradation: The piperidine moiety in 4-[2-(Piperidin-1-yl)ethoxy]phenol is susceptible to oxidation, forming N-oxide impurities (e.g., Raloxifene Impurity 1) .
- Metabolic Pathways : Piperidine-containing compounds often undergo hepatic oxidation, affecting bioavailability. For example, Acolbifene’s benzopyran core enhances resistance to degradation compared to Raloxifene’s benzothiophene .
Key Structural and Functional Insights
- Ethoxy-Piperidine Group: Critical for receptor binding in SERMs. Substitutions (e.g., methylamino in 4-[2-(methylamino)ethoxy]phenol HCl) reduce receptor affinity .
- Core Modifications : Benzothiophene (Raloxifene) vs. benzopyran (Acolbifene) alters tissue selectivity and metabolic stability .
- Industrial Applications: Non-phenolic analogs like 4-(2-(Piperidin-1-yl)ethoxy)benzenamine HCl serve as intermediates but lack therapeutic activity .
Biological Activity
4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride is a chemical compound with a unique structure that includes a piperidine ring linked through an ethoxy group to a phenolic moiety. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications, particularly in treating mood disorders and oxidative stress-related diseases. This article will explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- Molecular Formula : C13H19ClN2O2
- Molar Mass : Approximately 221.3 g/mol
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has shown promise in reducing oxidative stress, which is crucial for preventing cellular damage associated with various diseases.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from damage, potentially making it beneficial in neurodegenerative conditions.
- Antimicrobial Properties : Initial findings indicate that it has activity against certain bacterial strains, although further studies are needed to elucidate its full antimicrobial spectrum.
Interaction Studies
Interaction studies have identified several biological targets for this compound. These interactions may underlie its therapeutic effects:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in oxidative stress pathways and neurotransmitter metabolism.
- Receptor Binding : It has been suggested that the piperidine moiety allows for binding to various receptors, which could modulate neurotransmitter levels.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 2-(Piperidin-1-yl)phenol | Piperidine attached directly to phenol | Antidepressant activity |
| 4-(2-(Morpholin-4-yl)ethoxy)phenol | Morpholine instead of piperidine | Antimicrobial properties |
| 4-(2-(Pyrrolidin-1-yl)ethoxy)phenol | Pyrrolidine attached | Neuroprotective effects |
This comparison highlights the unique combination of the piperidine ring and ethoxy group in this compound, which may confer distinct biological activities not found in similar compounds.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Antioxidant Studies : Research demonstrated that this compound significantly reduces reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant properties .
- Neuroprotective Effects : In a study involving neuronal cell lines exposed to oxidative stress, the compound exhibited protective effects by reducing cell death and promoting cell viability .
- Antimicrobial Activity : Preliminary tests showed that this compound could inhibit the growth of several pathogenic bacteria, suggesting potential as an antimicrobial agent.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 4-[2-(Piperidin-1-yl)ethoxy]phenol hydrochloride to maximize yield and purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions under controlled conditions. Key factors include:
- Solvent selection : Dichloromethane or tetrahydrofuran (THF) for solubility and reactivity .
- Base utilization : Triethylamine or NaOH to deprotonate intermediates and drive the reaction .
- Purification : Crystallization or column chromatography to isolate the hydrochloride salt .
- Reaction time : 12–24 hours under reflux to ensure completion .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- HPLC : Use a Chromolith® Monolithic Silica column with methanol/buffer mobile phases (e.g., 65:35 ratio) for high-resolution separation .
- FTIR : Confirm functional groups (e.g., phenol O-H stretch at ~3200 cm⁻¹, piperidine N-H bands) .
- TLC : Monitor reaction progress using silica plates with ethyl acetate/hexane eluents and UV visualization .
- KF titration : Quantify residual water content in the hydrochloride salt .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Spill management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste protocols .
- Storage : Keep in airtight containers at 2–8°C to prevent hygroscopic degradation .
Advanced Research Questions
Q. How does the piperidinyl ethoxy substituent influence pharmacokinetic properties compared to unsubstituted phenol analogs?
- Methodological Answer :
- Lipophilicity : The piperidinyl group enhances membrane permeability, as shown in logP calculations for similar piperidine derivatives .
- Metabolic stability : In vitro assays (e.g., liver microsomes) reveal reduced CYP450-mediated oxidation due to steric hindrance from the ethoxy chain .
- Solubility : Hydrochloride salt formation improves aqueous solubility, critical for bioavailability studies .
Q. What computational strategies can predict this compound’s reactivity in novel synthetic pathways?
- Methodological Answer :
- Quantum chemical modeling : Use density functional theory (DFT) to map reaction pathways and transition states .
- Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic substitutions .
- Reaction pathway optimization : Combine ICReDD’s computational-experimental feedback loops to narrow down optimal conditions (e.g., solvent, catalyst) .
Q. How can researchers resolve discrepancies in reported biological activity data across studies?
- Methodological Answer :
- Assay standardization : Validate cell lines (e.g., HEK293 for AMPK activation) and control for batch-to-buffer variability .
- Dose-response curves : Use Hill slope analysis to compare EC₅₀ values across studies .
- Structural analogs : Benchmark against piperidine derivatives with well-characterized AMPK activation profiles to identify confounding substituents .
Q. What are key considerations in designing assays to evaluate this compound’s AMPK activation potential?
- Methodological Answer :
- Cell permeability : Use fluorescent probes (e.g., Calcein-AM) to confirm intracellular uptake .
- Indirect activation : Measure downstream targets (e.g., phosphorylated ACC) via Western blot to distinguish direct vs. allosteric effects .
- Toxicity controls : Include MTT assays to rule out cytotoxicity confounding activity measurements .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
